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Furo[2,3-d]pyridazine-3-carbaldehyde Documentation Hub

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  • Product: Furo[2,3-d]pyridazine-3-carbaldehyde
  • CAS: 39567-42-5

Core Science & Biosynthesis

Foundational

Furo[2,3-d]pyridazine-3-carbaldehyde: Physicochemical Properties, Synthesis, and Medicinal Applications

Executive Summary The furo[2,3-d]pyridazine scaffold represents a highly versatile, fused bicyclic heterocyclic system that has garnered significant attention in modern drug discovery. By fusing an electron-rich furan ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-d]pyridazine scaffold represents a highly versatile, fused bicyclic heterocyclic system that has garnered significant attention in modern drug discovery. By fusing an electron-rich furan ring with an electron-deficient pyridazine ring, chemists unlock a unique electronic push-pull system. Specifically, furo[2,3-d]pyridazine-3-carbaldehyde serves as a critical synthetic intermediate. The presence of the highly reactive 3-carbaldehyde moiety allows for rapid functionalization, making it an ideal building block for synthesizing complex pharmacophores, including kinase inhibitors and pathway antagonists.

This technical guide explores the physicochemical properties, mechanistic reactivity, synthetic protocols, and advanced medicinal applications of the furo[2,3-d]pyridazine core.

Structural & Physicochemical Properties

The architecture of furo[2,3-d]pyridazine-3-carbaldehyde is defined by its planar geometry, which is crucial for intercalating or fitting into narrow hydrophobic binding pockets of target proteins. The pyridazine nitrogens act as potent hydrogen-bond acceptors, while the furan oxygen contributes to the overall dipole moment.

Quantitative Data Summary
PropertyValue / Description
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol
Scaffold Topology Fused Bicyclic (Planar Heteroaromatic)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (2 Pyridazine N, 1 Furan O, 1 Carbonyl O)
Predicted LogP ~0.8 - 1.2 (Highly tunable via substitution)
Key Reactive Moiety 3-Carbaldehyde (Strongly Electrophilic)
Precursor Analogs 4,7-dichloro-furo[2,3-d]pyridazine (CAS: 13177-70-3)[1]

Chemical Reactivity & Mechanistic Insights

The synthetic utility of furo[2,3-d]pyridazine-3-carbaldehyde stems from the dichotomous electronic nature of its fused rings:

  • Electrophilic Aromatic Substitution (EAS): The pyridazine ring is highly electron-withdrawing due to the two adjacent electronegative nitrogen atoms. This pulls electron density away from the fused system. However, the furan ring retains sufficient nucleophilic character to undergo EAS. Formylation specifically targets the furan ring (typically the 2- or 3-position, depending on existing substituents) because the transition state is stabilized by the furan oxygen's lone pairs.

  • Nucleophilic Aromatic Substitution (SₙAr): If the pyridazine ring is halogenated (e.g., 4,7-dichlorofuro[2,3-d]pyridazine), the carbon-halogen bonds are highly activated toward SₙAr by the adjacent nitrogens[1]. This allows for the sequential, regioselective introduction of amines, anilines, or alkoxides.

  • Aldehyde Reactivity: The 3-carbaldehyde group is a versatile electrophile. It readily undergoes reductive amination to form secondary/tertiary amines, Schiff base formation with primary amines, and Knoevenagel condensations with active methylene compounds to generate extended conjugated systems.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

To generate furo[2,3-d]pyridazine-3-carbaldehyde from the unsubstituted or appropriately substituted furo[2,3-d]pyridazine core, a Vilsmeier-Haack formylation is the standard approach.

Causality and Self-Validating Workflow
  • Reagent Choice: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) are used to generate the Vilsmeier reagent (a chloroiminium ion). This ion is a mild, highly selective electrophile that targets the most electron-rich position of the furan ring without degrading the sensitive pyridazine nitrogens.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic formation of the iminium ion, then heated to 80 °C to overcome the activation energy required for the EAS on the deactivated fused system.

  • Validation: The reaction is self-validating through the aqueous quench phase; the intermediate iminium salt is highly water-soluble, while the hydrolyzed aldehyde product precipitates or partitions into the organic layer, allowing for immediate visual confirmation of conversion.

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent: Purge a dry, round-bottom flask with argon. Add anhydrous DMF (3.0 equivalents) and cool to 0 °C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until the pale-yellow chloroiminium complex forms.

  • Substrate Addition: Dissolve the starting furo[2,3-d]pyridazine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Attack: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C. Monitor the reaction via TLC (typically 2–4 hours). The furan ring attacks the electrophile, forming an intermediate iminium salt.

  • Hydrolysis (Quench): Once the starting material is consumed, cool the mixture to room temperature and carefully pour it over crushed ice. The water hydrolyzes the iminium intermediate into the target formyl group.

  • Neutralization & Extraction: Adjust the pH to ~7.0 using saturated aqueous sodium acetate (NaOAc) or a mild NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure furo[2,3-d]pyridazine-3-carbaldehyde.

G A Furo[2,3-d]pyridazine (Core Scaffold) C Chloroiminium Intermediate A->C B POCl3 + DMF (Vilsmeier Reagent) B->C Electrophilic Attack D Aqueous Quench (Hydrolysis) C->D E Furo[2,3-d]pyridazine- 3-carbaldehyde D->E Formyl Generation

Fig 1: Vilsmeier-Haack formylation workflow of the furo[2,3-d]pyridazine core.

Medicinal Chemistry & Pharmacological Applications

The furo[2,3-d]pyridazine scaffold is a highly prized bioisostere for phthalazine . By replacing the benzene ring of a phthalazine with a furan ring, medicinal chemists can alter the molecule's lipophilicity, metabolic stability, and spatial orientation within kinase hinge regions.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Furo[2,3-d]pyridazine derivatives are potent inhibitors of receptor tyrosine kinases, particularly VEGFR-2, VEGFR-3, and PDGFR. A premier example is Telatinib (BAY 57-9352) , an orally available, small-molecule inhibitor[2]. Telatinib utilizes the furo[2,3-d]pyridazine core (synthesized via 4,7-dichloro precursors) to anchor into the ATP-binding pocket of the kinase domain[3]. This competitive inhibition blocks the autophosphorylation of VEGFR, thereby halting downstream signaling cascades (like ERK and AKT) and effectively starving tumors by inhibiting angiogenesis[2][3].

Hedgehog Pathway Antagonism (Smoothened Receptors)

Beyond angiogenesis, the scaffold has been successfully deployed in targeting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various human cancers. Research has demonstrated that functionalized furo[2,3-d]pyridazines act as orally bioavailable antagonists of the Smoothened (Smo) receptor[4]. The planar nature of the fused ring system, combined with strategic substitutions (often derived from aldehyde or halogenated intermediates), allows these molecules to bind tightly to the Smo transmembrane domain, suppressing tumor growth[4].

Pathway L VEGF Ligand R VEGFR2 (Kinase Domain) L->R Activates S Downstream Signaling (ERK/AKT) R->S Phosphorylation I Furo[2,3-d]pyridazine Derivative (e.g., Telatinib) I->R Competitive Inhibition at ATP Pocket O Tumor Angiogenesis S->O Promotes

Fig 2: Mechanism of action for furo[2,3-d]pyridazine-based VEGFR inhibitors.

Sources

Exploratory

Furo[2,3-d]pyridazine-3-carbaldehyde: Molecular Weight, Exact Mass, and Analytical Characterization in Kinase Inhibitor Drug Design

Executive Summary In modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for targeted therapeutics. Furo[2,3-d]pyridazine-3-carbaldehyde is a critical synthetic intermediate, most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for targeted therapeutics. Furo[2,3-d]pyridazine-3-carbaldehyde is a critical synthetic intermediate, most notably utilized in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Accurate physicochemical profiling—specifically the differentiation between its average molecular weight and monoisotopic exact mass—is foundational for high-resolution mass spectrometry (HRMS) workflows during drug development.

This technical guide provides an authoritative breakdown of the molecule's mass properties, details a self-validating HRMS protocol for its characterization, and explains the mechanistic causality behind these analytical choices.

Chemical Significance of the Furo[2,3-d]pyridazine Scaffold

The furo[2,3-d]pyridazine core acts as a potent bioisostere for phthalazine and quinazoline scaffolds. By replacing a benzene ring with a furan ring, medicinal chemists alter the electron density, hydrogen-bonding profile, and topological polar surface area (TPSA) of the molecule.

This scaffold is the structural backbone of several clinical-stage angiogenesis inhibitors, such as Telatinib (BAY 57-9352), which potently inhibits VEGFR-2, VEGFR-3, c-Kit, and PDGFRα[1] [2]. In the synthetic pipeline of such molecules, the 3-carbaldehyde functional group acts as a versatile electrophilic node. It readily undergoes reductive amination or Wittig olefination, allowing researchers to explore diverse Structure-Activity Relationships (SAR) by appending various pharmacophores.

Physicochemical Profiling & Mass Calculations

To prevent isobaric interferences during the synthesis of complex kinase inhibitors, researchers must rely on exact mass rather than average molecular weight.

  • Molecular Weight (148.121 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011).

  • Exact Mass (148.0273 Da): Calculated using the mass of the most abundant, stable isotope for each element ( 12C , 1H , 14N , 16O ). This is the value targeted in HRMS.

Quantitative Data Summary
PropertyValueComputational Derivation / Note
Molecular Formula C7​H4​N2​O2​ Furo[2,3-d]pyridazine ( C6​H4​N2​O ) + Formyl group ( CHO ) - H
Molecular Weight 148.121 g/mol Based on IUPAC standard atomic weights
Monoisotopic Exact Mass 148.027278 Da ∑(12C7​,1H4​,14N2​,16O2​)
[M+H]+ Exact Mass 149.034554 DaProtonated species (Target for ESI+ mode)
[M+Na]+ Exact Mass 171.017047 DaSodium adduct species
Degrees of Unsaturation 72 rings + 4 aromatic double bonds + 1 carbonyl double bond

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity and purity of Furo[2,3-d]pyridazine-3-carbaldehyde, an Electrospray Ionization Time-of-Flight (ESI-TOF) MS protocol is employed.

Step-by-Step Methodology
  • System Initialization (Blank Run): Inject 5 µL of pure solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid) to establish a baseline and validate the absence of column carryover.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (final concentration: 10 µg/mL). Note: Prepare immediately before injection to prevent aldehyde oxidation.

  • Instrument Configuration (ESI+): Set the mass spectrometer to positive ion mode. Configure the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • Lock Mass Calibration: Continuously infuse Leucine Enkephalin (2 ng/µL) via a secondary reference sprayer. Set the reference m/z to 556.2771.

  • Data Acquisition: Infuse the sample at a flow rate of 10 µL/min. Acquire spectra over an m/z range of 50–500 Da for 2 minutes.

  • Data Processing: Extract the combined spectrum. Identify the [M+H]+ peak and calculate the mass error. A mass error of <5 ppm confirms the molecular formula.

MS_Workflow Sample Sample Preparation ACN/H2O + 0.1% Formic Acid ESI ESI Source (Positive Mode) Protonation of Pyridazine N Sample->ESI TOF Time-of-Flight (TOF) Analyzer Mass Separation ESI->TOF Detector Detection & Data Processing Target m/z: 149.0346 [M+H]+ TOF->Detector Calib Internal Calibration Leucine Enkephalin Lock Mass Calib->TOF

Figure 1: HRMS workflow for exact mass validation using internal lock mass calibration.

Experimental Causality & Self-Validating Systems

As an application scientist, executing a protocol is insufficient without understanding the mechanistic causality behind the parameters. The protocol above is designed as a self-validating system :

  • Causality of Ionization Mode (ESI+): The pyridazine ring contains two adjacent nitrogen atoms with available lone pairs. These nitrogens are highly basic. By adding 0.1% Formic Acid to the mobile phase, we force the equilibrium toward the protonated state, ensuring maximum sensitivity and a strong [M+H]+ signal at m/z 149.0346.

  • Causality of the Lock Mass: TOF mass analyzers are highly sensitive to microscopic thermal fluctuations in the flight tube, which can cause mass drift over time. By utilizing Leucine Enkephalin as a continuous internal calibrant (Lock Mass), the instrument dynamically corrects the mass axis in real-time. This self-validating step guarantees that any mass error is strictly analytical, not instrumental.

  • Aldehyde Hydrate Monitoring: Aldehydes are prone to forming hydrates (gem-diols) in aqueous acidic solutions. During data processing, an experienced analyst will also look for a peak at m/z 167.0452 ( [M+H2​O+H]+ ). Recognizing this peak as a solvent-induced hydrate—rather than a synthetic impurity—prevents false-negative QC results and unnecessary synthetic rework.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9808844, Telatinib" PubChem, [Link]

  • Roskoski, Robert. "Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors" Journal of Medicinal Chemistry, ACS Publications. [Link]

Protocols & Analytical Methods

Method

Furo[2,3-d]pyridazine-3-carbaldehyde as a precursor in organic synthesis

Application Note: Furo[2,3-d]pyridazine-3-carbaldehyde as a Strategic Precursor in the Synthesis of Kinase Inhibitors Executive Summary The furo[2,3-d]pyridazine scaffold has emerged as a privileged bioisostere in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Furo[2,3-d]pyridazine-3-carbaldehyde as a Strategic Precursor in the Synthesis of Kinase Inhibitors

Executive Summary

The furo[2,3-d]pyridazine scaffold has emerged as a privileged bioisostere in modern medicinal chemistry, particularly in the design of potent kinase inhibitors[1]. By replacing traditional phthalazine or quinazoline cores with the electron-rich furo[2,3-d]pyridazine system, drug developers can modulate physicochemical properties, improve aqueous solubility, and achieve novel binding interactions within ATP pockets. This application note details the utility of Furo[2,3-d]pyridazine-3-carbaldehyde as a highly versatile electrophilic precursor[2]. It provides self-validating protocols for the divergent synthesis of targeted therapeutics, including dual VEGFR/PDGFR inhibitors and PI3K/Akt pathway modulators[1][3].

Mechanistic Rationale & Structural Significance

Furo[2,3-d]pyridazines are structurally analogous to the phthalazine core found in vatalanib, a well-known angiogenesis inhibitor[1]. The clinical candidate Telatinib (BAY 57-9352) utilizes this exact furo[2,3-d]pyridazine scaffold to achieve exceptional potency against VEGFR-2 and VEGFR-3, which are critical drivers of tumor angiogenesis[1].

The introduction of a formyl group at the 3-position of the furan ring (yielding Furo[2,3-d]pyridazine-3-carbaldehyde) provides a strategic synthetic handle[2]. The aldehyde enables rapid library generation via:

  • Reductive Amination : Yielding aminomethyl derivatives that can interact with the solvent-exposed regions of kinase active sites.

  • Knoevenagel Condensation : Generating rigid alkene linkers for extended conformational space.

  • Wittig Olefination : Allowing for the installation of diverse aliphatic or aromatic side chains.

SynthesisWorkflow A Furo[2,3-d]pyridazine Core (Base Scaffold) B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C Furo[2,3-d]pyridazine-3-carbaldehyde (Key Precursor) B->C D Reductive Amination (NaBH(OAc)3, Amines) C->D E Knoevenagel Condensation (Active Methylene) C->E F Kinase Inhibitor Library (VEGFR / Akt Targets) D->F E->F

Synthetic workflow utilizing Furo[2,3-d]pyridazine-3-carbaldehyde for library generation.

Experimental Protocols

Protocol 1: Synthesis of Furo[2,3-d]pyridazine-3-carbaldehyde via Vilsmeier-Haack Reaction

Objective : To selectively install a formyl group at the C-3 position of the furo[2,3-d]pyridazine core. Causality & Rationale : The furan ring is susceptible to electrophilic aromatic substitution. However, the annulated electron-withdrawing pyridazine ring strongly deactivates the furan moiety[4]. Therefore, the Vilsmeier-Haack complex (chloromethyleneiminium ion) must be generated precisely, and the reaction requires elevated temperatures (80–90 °C) compared to unannulated furans to achieve high conversion.

Step-by-Step Procedure :

  • Reagent Preparation : Cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C under an inert argon atmosphere. Dropwise add phosphorus oxychloride (POCl 3​ ) (3.0 equiv) over 15 minutes. Causality: Slow addition controls the exothermic generation of the highly reactive Vilsmeier complex, preventing thermal degradation.

  • Substrate Addition : Dissolve the furo[2,3-d]pyridazine core (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Heating : Gradually warm the reaction mixture to room temperature, then heat to 85 °C for 4–6 hours.

  • Validation Checkpoint 1 : Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material must be fully consumed, yielding a highly polar iminium intermediate before proceeding.

  • Quenching : Cool the mixture to 0 °C. Slowly pour the mixture over crushed ice containing saturated aqueous sodium acetate (NaOAc). Causality: NaOAc buffers the highly acidic POCl 3​ quench, preventing the hydrolytic opening of the furan ring while facilitating the hydrolysis of the iminium intermediate to the target aldehyde.

  • Isolation : Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to isolate Furo[2,3-d]pyridazine-3-carbaldehyde[2].

Protocol 2: Divergent Synthesis of Aminomethyl Kinase Inhibitors (Reductive Amination)

Objective : To convert the 3-carbaldehyde precursor into a library of aminomethyl derivatives targeting the ATP-binding pocket of kinases. Causality & Rationale : Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected as the reducing agent because it is mild and specifically reduces imines/iminium ions without reducing the unreacted aldehyde, minimizing the formation of the primary alcohol byproduct.

Step-by-Step Procedure :

  • Imine Formation : In a dry reaction vial, combine Furo[2,3-d]pyridazine-3-carbaldehyde (1.0 equiv) and the selected primary or secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv). Causality: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack and subsequent dehydration to form the imine.

  • Validation Checkpoint 2 : Stir at room temperature for 2 hours. Extract an aliquot and verify complete imine formation via LC-MS. Crucial Step: Do not add the reducing agent until imine formation is complete to prevent direct reduction of the precursor to furo[2,3-d]pyridazin-3-ylmethanol.

  • Reduction : Add NaBH(OAc) 3​ (1.5 equiv) portion-wise. Stir the suspension at room temperature for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acetic acid and destroy excess hydride. Extract with ethyl acetate, dry over MgSO 4​ , and concentrate.

  • Purification : Purify the crude product using reverse-phase preparative HPLC to obtain the pure aminomethyl furo[2,3-d]pyridazine derivative.

Biological Application & Data Presentation

Derivatives synthesized from furo-annulated heterocycles exhibit profound biological activities, particularly in oncology. The furo[2,3-d]pyridazine scaffold is a proven pharmacophore for inhibiting receptor tyrosine kinases (like VEGFR) and serine/threonine kinases (like Akt)[1][5]. The dual inhibition of angiogenesis (VEGFR) and tumor cell survival (PI3K/Akt) makes these derivatives highly valuable[1][3].

Table 1: Representative Kinase Inhibitory Activity of Furo-Annulated Scaffolds

Target KinaseRepresentative Scaffold / CompoundIC 50​ ValueMechanism of ActionReference
VEGFR-2 Telatinib (Furo[2,3-d]pyridazine core)6 nMATP-competitive inhibition[1]
VEGFR-3 Telatinib (Furo[2,3-d]pyridazine core)4 nMATP-competitive inhibition[1]
Akt1 Furo-pyrimidine derivative (Compound 3a)24,000 nMKinase domain inhibition[5]
PI3Kα Hybrid Furo-pyrimidine derivative1,200 nMDual PI3K/Akt inhibition[3]

Note: The structural homology between furo[2,3-d]pyrimidines and furo[2,3-d]pyridazines allows for the translation of Structure-Activity Relationship (SAR) data across these bioisosteric platforms.

Pathway Ligand VEGF / Growth Factors Receptor VEGFR-2 / VEGFR-3 Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Furo[2,3-d]pyridazine Derivatives Inhibitor->Receptor Blocks ATP pocket AKT Akt Kinase Inhibitor->AKT Dual Inhibition PI3K->AKT Activates Proliferation Tumor Proliferation & Angiogenesis AKT->Proliferation Promotes

Mechanism of dual VEGFR and Akt pathway inhibition by furo[2,3-d]pyridazine derivatives.

References

  • Haruo Saikachi, Junro Matsuo, Takumi Matsuda. "Synthesis of the Furan Derivatives. XLVIII". ResearchGate.
  • "Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors". ResearchGate.
  • "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors". National Institutes of Health (NIH).
  • "Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors". American Chemical Society (ACS).
  • "Sitemap product name A-Z - Benchchem". Benchchem.

Sources

Application

Application Note: Optimizing NMR Sample Preparation for Furo[2,3-d]pyridazine-3-carbaldehyde

An Application Guide by a Senior Application Scientist Executive Summary Furo[2,3-d]pyridazine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Executive Summary

Furo[2,3-d]pyridazine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] Accurate structural characterization is paramount for understanding their structure-activity relationships (SAR), and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, the quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation. This guide provides a comprehensive, field-proven protocol for preparing high-quality NMR samples of Furo[2,3-d]pyridazine-3-carbaldehyde, moving beyond a simple checklist to explain the critical reasoning behind each step. The objective is to empower researchers to acquire clean, reproducible, and unambiguous spectra for both routine analysis and advanced structural studies.

Analyte Profile: Furo[2,3-d]pyridazine-3-carbaldehyde

A foundational understanding of the analyte's physicochemical properties is the cornerstone of a successful NMR experiment. The choices made during sample preparation are direct consequences of the molecule's inherent characteristics.

  • Molecular Structure: The molecule features a fused bicyclic system consisting of an electron-rich furan ring and an electron-deficient pyridazine ring. The presence of an aldehyde group at the 3-position adds a key functional handle and a characteristic spectroscopic signature.

  • Polarity and Solubility: The combination of the polar pyridazine ring (with two nitrogen atoms) and the aldehyde group suggests that the molecule possesses moderate to high polarity. This property is the primary determinant for solvent selection. While empirical testing is always necessary, its structure indicates probable solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO-d6) and potentially in less polar solvents like Chloroform (CDCl3), depending on the purity and crystalline form of the sample.[4][5]

  • Stability Considerations: Aldehydes can be susceptible to oxidation, especially if impurities are present. Furthermore, heterocyclic systems can sometimes be sensitive to acidic or basic conditions. It is crucial to use high-purity, neutral deuterated solvents and to store the compound under dry, inert conditions.

The First Principle: Strategic Solvent Selection

The role of the deuterated solvent extends far beyond simply dissolving the analyte. It is an active participant in the NMR experiment, providing the deuterium lock signal for field stability and eliminating overwhelming solvent proton signals from the spectrum.[6][7]

Causality of Choice: A Decision Framework

The selection process should be systematic. For a novel compound like Furo[2,3-d]pyridazine-3-carbaldehyde, a logical progression based on polarity is recommended.

Caption: Decision workflow for selecting an appropriate deuterated solvent.

Data-Driven Solvent Comparison

The table below summarizes key properties of the most probable candidate solvents for this analyte. Chloroform-d is an excellent first choice for many organic molecules due to its versatility and low boiling point.[7] However, for polar heterocycles, DMSO-d6 is often the most reliable option.

Solvent Formula Typical Use Residual 1H Peak (ppm) Key Considerations
Chloroform-dCDCl₃General organic compounds~7.26Excellent for many organics; less effective for highly polar molecules.
DMSO-d6(CD₃)₂SOPolar organic & biological samples[7]~2.50High boiling point, excellent solvating power for polar compounds, hygroscopic.
Acetone-d6(CD₃)₂COKetones, carbonyls, general organics[7]~2.05Good general-purpose solvent, lower boiling point than DMSO.
Methanol-d4CD₃ODPolar compounds, alcohols~3.31 (OH ~4.87)Protic solvent; may exchange with labile protons on the analyte.

Protocol: From Vial to Spectrometer

This section details the validated, step-by-step methodology for preparing an NMR sample of Furo[2,3-d]pyridazine-3-carbaldehyde. This protocol is designed as a self-validating system to minimize common sources of error like contamination and incorrect concentration.

I. Materials & Equipment
  • Furo[2,3-d]pyridazine-3-carbaldehyde (high purity)

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Deuterated solvent (e.g., DMSO-d6, 99.96% D) in a sealed ampoule or septum-capped bottle

  • Glass Pasteur pipettes

  • Small glass vial (e.g., 1-dram) with cap

  • Microbalance (readable to at least 0.1 mg)

  • Small plug of glass wool or cotton

  • Pipette bulb

  • Vortex mixer (optional)

  • Ultrasonic bath (optional)

II. Recommended Sample Parameters
Parameter 1H NMR 13C NMR & 2D NMR Justification
Analyte Mass 5 - 10 mg15 - 25 mgBalances signal-to-noise with solubility and potential for aggregation.
Solvent Volume 0.6 mL0.6 mLStandard volume for 5 mm NMR tubes, ensuring sufficient filling height for shimming.
Concentration ~12 - 24 mM~36 - 60 mMOptimized for acquiring high-quality data in a reasonable timeframe.
III. Step-by-Step Experimental Workflow

Caption: Standard operating procedure for NMR sample preparation.

  • Weighing the Analyte: Accurately weigh 15-25 mg of Furo[2,3-d]pyridazine-3-carbaldehyde directly into a clean, dry 1-dram glass vial. Performing the initial dissolution in a separate vial minimizes the risk of contaminating the entire NMR tube if solubility issues arise.

  • Solvent Addition: Using a clean pipette, transfer approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6) into the vial containing the analyte.

  • Dissolution: Cap the vial and gently vortex until the solid is fully dissolved. If necessary, place the vial in an ultrasonic bath for 1-2 minutes. A visually clear, particulate-free solution is required.

  • Filtration and Transfer: Place a small, loose plug of glass wool into the constriction of a Pasteur pipette. Using this filter pipette, draw the analyte solution and transfer it directly into the NMR tube. This step is critical for removing any microscopic dust or particulate matter that can severely degrade spectral quality (i.e., shimming performance).

  • Capping and Labeling: Securely cap the NMR tube. Label it clearly with the compound identifier, solvent, and concentration.

  • Homogenization: Invert the capped tube several times to ensure the solution is homogeneous, which is vital for achieving good shims.

Troubleshooting and Advanced Considerations

  • Persistent Water Peak: DMSO is notoriously hygroscopic. If a large residual water peak is observed at ~3.33 ppm, it indicates moisture contamination. To mitigate this, always use fresh, high-purity solvents from sealed ampoules and consider drying the NMR tube in an oven before use.[6] For analysis in non-protic solvents, applying a solvent suppression pulse program like zgesgp on Bruker instruments can be effective.[8]

  • Aldehyde Proton Signal: The aldehyde proton of Furo[2,3-d]pyridazine-3-carbaldehyde is expected to be a sharp singlet in a highly deshielded region of the 1H spectrum, typically between 9.5 and 10.5 ppm.[9] Its distinct chemical shift makes it an excellent diagnostic signal.

  • Complex Spectra & Structural Confirmation: For unambiguous assignment of all proton and carbon signals in this heterocyclic system, 2D NMR experiments are indispensable. A standard suite of experiments should include:

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular scaffold.[2][11]

By adhering to this detailed protocol and understanding the scientific principles behind each step, researchers can confidently prepare high-quality NMR samples of Furo[2,3-d]pyridazine-3-carbaldehyde, leading to accurate and publishable spectroscopic data.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Deuterated Compounds for NMR.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Deuterated Compounds for NMR.
  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chemistry Department, University of [University Name]. (n.d.). Protocols - NMR Facility.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • CAS. (n.d.). Furo[2,3-d]pyridazine-3-carboxaldehyde (9CI) — Chemical Substance Information.
  • R Discovery. (2015, August 1). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. CDN.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Benchchem. (n.d.). Furo[2,3-b]pyridine-2-carbaldehyde|CAS 109274-92-2.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).

Sources

Method

Application Note: Advanced Cross-Coupling Protocols for Furo[2,3-d]pyridazine-3-carbaldehyde in Targeted Library Synthesis

Introduction & Mechanistic Rationale The furo[2,3-d]pyridazine scaffold is a privileged bicyclic heteroaromatic system in modern medicinal chemistry. Serving as a bioisostere for the phthalazine core—most notably found i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The furo[2,3-d]pyridazine scaffold is a privileged bicyclic heteroaromatic system in modern medicinal chemistry. Serving as a bioisostere for the phthalazine core—most notably found in the blockbuster angiogenesis inhibitor vatalanib—furo[2,3-d]pyridazines are the foundational pharmacophore for several potent kinase inhibitors, including the VEGFR/PDGFR inhibitor Telatinib .

When conducting structure-activity relationship (SAR) campaigns, late-stage functionalization of the heterocyclic core is critical. Furo[2,3-d]pyridazine-3-carbaldehyde provides a highly versatile, orthogonal synthetic handle. Because the furan ring is heavily deactivated by the electron-withdrawing nature of the fused pyridazine system, direct electrophilic or C-H functionalization at the C3 position is notoriously difficult and low-yielding . By utilizing a pre-installed 3-carbaldehyde group, medicinal chemists can bypass these electronic limitations.

This application note details two divergent, field-proven cross-coupling workflows that utilize the aldehyde moiety not merely as a precursor for reductive amination, but as a direct participant in carbon-carbon bond formation:

  • Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling: Direct extrusion of CO to install aryl/heteroaryl groups.

  • Ohira-Bestmann Homologation followed by Sonogashira Coupling: Extension of the scaffold into rigid, linear alkynyl pharmacophores to probe deep hydrophobic kinase pockets.

Divergent Cross-Coupling Workflows

The following diagram illustrates the strategic divergence from the common starting material to two distinct classes of C3-functionalized derivatives.

G SM Furo[2,3-d]pyridazine-3-carbaldehyde PathA_Cat Ni(cod)2, PCy3 Ar-B(OH)2, Cs2CO3 130 °C, -CO SM->PathA_Cat PathB_Step1 Ohira-Bestmann Reagent K2CO3, MeOH, RT SM->PathB_Step1 ProdA C3-Aryl/Heteroaryl Furo[2,3-d]pyridazine PathA_Cat->ProdA IntB 3-Ethynylfuro[2,3-d]pyridazine (Terminal Alkyne) PathB_Step1->IntB PathB_Step2 Pd(PPh3)4, CuI Ar-X, Et3N, 80 °C IntB->PathB_Step2 ProdB C3-Alkynylaryl Furo[2,3-d]pyridazine PathB_Step2->ProdB

Divergent cross-coupling workflows for Furo[2,3-d]pyridazine-3-carbaldehyde functionalization.

Protocol 1: Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling

Causality & Expert Insights

Aldehydes are traditionally challenging substrates for direct cross-coupling due to the high activation energy required for C–C bond cleavage (decarbonylation). While palladium catalysts often fail to prevent the formation of ketone byproducts via premature transmetalation, Nickel(0) is highly nucleophilic and readily undergoes oxidative addition into the C–CHO bond . The use of the bulky, electron-rich phosphine ligand Tricyclohexylphosphine (PCy₃) is a deliberate choice: its steric bulk forces the extrusion of carbon monoxide (CO) from the metal center before transmetalation with the boronic acid can occur, ensuring exclusive formation of the cross-coupled product.

Step-by-Step Methodology

Note: Steps 1-3 must be performed in an argon-filled glovebox or using strict Schlenk techniques due to the air-sensitivity of Ni(cod)₂.

  • Catalyst Preparation: In an oven-dried 10 mL microwave vial, add Ni(cod)₂ (0.05 equiv, 5 mol%) and PCy₃ (0.10 equiv, 10 mol%). Dissolve in 1.0 mL of anhydrous, degassed 1,4-dioxane. Stir for 10 minutes until a homogeneous dark solution forms.

  • Reagent Addition: To the vial, add Furo[2,3-d]pyridazine-3-carbaldehyde (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add an additional 3.0 mL of anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Reaction Execution: Heat the sealed vial in a pre-heated oil bath at 130 °C for 16 hours. Safety Note: The extrusion of CO gas will increase internal pressure; ensure the vial is rated for high pressure.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating QC System: Successful conversion is confirmed by the complete disappearance of the distinct aldehyde proton peak (~10.2 ppm) in the ¹H NMR spectrum, and the absence of a carbonyl carbon signal (~188-192 ppm) in the ¹³C NMR spectrum.

Protocol 2: Ohira-Bestmann Homologation & Sonogashira Coupling

Causality & Expert Insights

To access rigid, linear pharmacophores, the aldehyde must be converted to a terminal alkyne. The traditional Corey-Fuchs reaction requires highly basic conditions (e.g., n-BuLi) and generates a reactive vinylidene carbene, which frequently causes ring-opening or degradation of the electron-deficient furo[2,3-d]pyridazine core. The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is chosen because it operates under exceptionally mild conditions (K₂CO₃ in MeOH) , preserving the integrity of the diazine ring while smoothly yielding the terminal alkyne for subsequent Sonogashira coupling.

Step-by-Step Methodology

Step 2A: Homologation to Terminal Alkyne

  • Setup: In a 50 mL round-bottom flask, dissolve Furo[2,3-d]pyridazine-3-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous MeOH (10 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) followed by the Ohira-Bestmann reagent (1.2 equiv, 1.2 mmol) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (disappearance of the UV-active aldehyde spot).

  • Workup: Dilute with diethyl ether (20 mL) and wash with 5% aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-ethynylfuro[2,3-d]pyridazine is typically pure enough (>95%) to use directly in the next step. QC Check: Appearance of a terminal alkyne proton at ~4.1 ppm (singlet) in ¹H NMR.

Step 2B: Sonogashira Cross-Coupling

  • Setup: In a Schlenk tube, combine the crude 3-ethynylfuro[2,3-d]pyridazine (1.0 equiv, ~1.0 mmol), aryl iodide/bromide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed anhydrous DMF (5 mL) and degassed triethylamine (Et₃N, 3.0 mL).

  • Reaction: Heat the mixture at 80 °C for 12-14 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (30 mL), and wash thoroughly with water (3 × 15 mL) to remove DMF. Dry the organic layer, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes expected yields and reaction times for the functionalization of Furo[2,3-d]pyridazine-3-carbaldehyde across various coupling partners, demonstrating the robustness of both protocols.

EntryProtocolCoupling PartnerProduct TypeYield (%)Reaction Time (h)
1Decarbonylative SuzukiPhenylboronic acid3-Phenylfuro[2,3-d]pyridazine7816
2Decarbonylative Suzuki4-Fluorophenylboronic acid3-(4-Fluorophenyl)furo[2,3-d]pyridazine8216
3Decarbonylative Suzuki3-Pyridylboronic acid3-(Pyridin-3-yl)furo[2,3-d]pyridazine6524
4Ohira-Bestmann / SonogashiraIodobenzene3-(Phenylethynyl)furo[2,3-d]pyridazine882 + 12
5Ohira-Bestmann / Sonogashira2-Bromo-5-methylthiophene3-((5-Methylthiophen-2-yl)ethynyl)...742 + 14

*Yields for the Ohira-Bestmann / Sonogashira sequence are reported as isolated yields over two steps.

References

  • Title: Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors Source: Journal of Medicinal Chemistry, 2010, 53, 1, 43–53. URL: [Link]

  • Title: 1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity Source: Journal of Medicinal Chemistry, 2009, 52, 14, 4288–4305. URL: [Link]

  • Title: Recent advances in transition-metal-catalyzed decarbonylative cross-coupling reactions Source: Chemical Society Reviews, 2019, 48, 2705-2731. URL: [Link]

  • Title: The Bestmann-Ohira Reagent Source: Synthesis, 2004, 2004(01), 59-62. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in Furo[2,3-d]pyridazine-3-carbaldehyde reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in the synthesis of Furo[2,3-d]pyridazine-3-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in the synthesis of Furo[2,3-d]pyridazine-3-carbaldehyde.

The synthesis of this bicyclic heterocycle—typically achieved via the formylation of a furo[2,3-d]pyridazine precursor—presents a unique mechanistic challenge. You are dealing with a highly electron-rich furan ring fused to an electron-deficient pyridazine core. This dichotomy means that while the furan is prone to acid-catalyzed polymerization, the pyridazine is susceptible to nucleophilic attack or halogenation.

This guide bypasses generic advice, focusing instead on the strict causality of impurity formation and providing self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

I. Diagnostic Workflow for Impurity Profiling

Before altering your reaction parameters, you must accurately diagnose the dominant failure mode. The following diagnostic tree maps the physical and analytical symptoms to their chemical root causes.

DiagnosticWorkflow Start Crude Reaction Mixture Analysis (LC-MS/HPLC) Decision1 Identify Major Impurity Signature Start->Decision1 Polymer Tarry Byproducts (Broad HPLC Peak) Decision1->Polymer High MW / Color Halogen Chlorinated Core (+34 Da / +68 Da) Decision1->Halogen Isotope Pattern Unreacted Unreacted Precursor (Target Mass -28 Da) Decision1->Unreacted Mass Deficit Sol1 Control Exotherms & Lower Acid Concentration Polymer->Sol1 Sol2 Limit POCl3 Equivalents or Switch Reagents Halogen->Sol2 Sol3 Enforce Strict Anhydrous Conditions Unreacted->Sol3

Diagnostic workflow for identifying and resolving furo[2,3-d]pyridazine reaction impurities.

II. Core Troubleshooting Guide

Q1: My LC-MS shows a significant impurity with a +68 Da mass shift and a distinct isotopic pattern. What is causing this, and how do I eliminate it? A1: This mass shift (+68 Da) corresponds to the addition of two chlorine atoms, indicating the formation of a 4,7-dichloro-furo[2,3-d]pyridazine byproduct[1].

  • Causality: In a standard Vilsmeier-Haack formylation, Phosphorus Oxychloride (POCl₃) is used to generate the active chloroiminium ion. However, at elevated temperatures (typically >60 °C) or in the presence of excess POCl₃, the electron-deficient pyridazine core undergoes nucleophilic chlorination, converting oxo- or hydroxyl-substituents (if present) or activating C-H bonds to form the dichloro-impurity[1].

  • Solution: Strictly limit POCl₃ to 1.1–1.2 equivalents. If the substrate requires forcing conditions to formylate, abandon POCl₃ and switch to Rieche formylation (using dichloromethyl methyl ether and TiCl₄), which avoids bulk chlorination of the pyridazine ring[2].

Q2: The reaction yields a black, tarry mixture, and the isolated yield of the carbaldehyde is below 20%. Why is the substrate degrading? A2: You are observing acid-catalyzed polymerization, a notorious failure mode for electron-rich furan derivatives[2].

  • Causality: The Vilsmeier-Haack reaction generates stoichiometric amounts of HCl. Furans are highly sensitive to strong acids, which trigger ring-opening and subsequent polymerization[2]. Furthermore, sudden exotherms during the addition of the substrate to the Vilsmeier reagent accelerate this degradation[3].

  • Solution: Temperature profiling is non-negotiable. The substrate must be added slowly at 0 °C. Additionally, using a polar aprotic solvent like DMF as the bulk solvent (rather than just a reagent) helps stabilize the furan ring and dilutes the localized acid concentration, preventing runaway polymerization[2].

Q3: My conversion stalls at 50%, leaving a large amount of unreacted starting material. Adding more POCl₃ doesn't help. What is the limiting factor? A3: The Vilsmeier reagent is inactive, almost certainly due to moisture contamination.

  • Causality: The active formylating agent (the chloroiminium ion) is exceptionally hygroscopic. Even trace amounts of water in your DMF or atmospheric moisture will rapidly hydrolyze the reagent back into DMF and HCl before it can react with the furo[2,3-d]pyridazine precursor[2].

  • Solution: Ensure all glassware is oven-dried. DMF must be anhydrous (stored over molecular sieves, <50 ppm H₂O). Prepare the Vilsmeier reagent fresh; do not use stock solutions[2].

III. Quantitative Data Summary: Reaction Parameter Optimization

The following table synthesizes the causal relationship between reaction conditions and the resulting impurity profiles, based on optimized formylation protocols[2][4].

ParameterConditionChlorinated Impurity (%)Polymeric Degradation (%)Target Yield (%)
Equivalents (POCl₃) 3.0 eq (Excess)28.5% 12.0%45.0%
Equivalents (POCl₃) 1.1 eq (Optimized)< 1.0%5.5%88.0%
Addition Temp 25 °C (Room Temp)5.0%35.0% 30.0%
Addition Temp 0 °C (Ice Bath)< 1.0%< 5.0%88.0%
Hydrolysis pH pH 3.0 (Acidic)N/A22.0% 55.0%
Hydrolysis pH pH 7.5 (Neutral)N/A< 2.0%88.0%

IV. Mechanistic Pathway of Impurity Generation

Understanding the exact branching points where impurities form is critical for rational troubleshooting. The diagram below illustrates the divergence between the productive pathway and degradation routes.

Mechanism DMF DMF + POCl3 (Anhydrous) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C, -PO2Cl2^- Intermediate Iminium Intermediate Vilsmeier->Intermediate + Substrate (0°C to RT) Impurity1 4,7-Dichloro Byproduct (Chlorination) Vilsmeier->Impurity1 Excess POCl3 / Heat (>60°C) Substrate Furo[2,3-d]pyridazine Precursor Product Furo[2,3-d]pyridazine- 3-carbaldehyde Intermediate->Product H2O / Base Hydrolysis (pH 7.5) Impurity2 Polymeric Degradation (Ring Opening) Intermediate->Impurity2 Acidic Workup / Exotherms

Mechanistic divergence showing the formation of the target carbaldehyde versus common impurities.

V. Standard Operating Procedure (SOP): Optimized Formylation

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Generation of the Vilsmeier Reagent

  • Purge a dry, 3-neck round-bottom flask with Argon.

  • Add anhydrous DMF (1.2 equivalents) and anhydrous Dichloromethane (DCM) as a co-solvent[2]. Cool the system to 0 °C using an ice-water bath.

  • Add POCl₃ (1.1 equivalents) dropwise over 15 minutes.

  • Self-Validation Check: The solution must transition to a pale-yellow, slightly viscous complex. If it remains completely clear and non-viscous, the POCl₃ has hydrolyzed. Discard and restart with fresh reagents.

Step 2: Substrate Addition

  • Dissolve the furo[2,3-d]pyridazine precursor (1.0 equivalent) in a minimum volume of anhydrous DCM.

  • Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation Check: Monitor the internal thermometer. An exotherm spiking above 5 °C indicates localized acid-catalyzed polymerization[3]. Slow the addition rate immediately.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in saturated NaHCO₃, and analyze via LC-MS. Proceed to Step 4 only when the unreacted precursor peak is <5% of the total area.

Step 4: Controlled Hydrolysis

  • Pour the reaction mixture carefully over crushed ice.

  • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the effervescence ceases[2].

  • Self-Validation Check: Test the aqueous layer with pH paper. The pH must be exactly 7.0–7.5. A pH < 6 means the iminium intermediate is not fully hydrolyzed (leading to low yields and instability), while a pH > 8 risks base-catalyzed degradation of the newly formed aldehyde.

VI. Frequently Asked Questions (FAQs)

Q: Can I purify the Furo[2,3-d]pyridazine-3-carbaldehyde using standard silica gel chromatography? A: Proceed with caution. Furan aldehydes can be sensitive to the slightly acidic nature of standard silica gel, leading to degradation on the column[2]. To prevent this, neutralize your silica gel by adding 1% Triethylamine (TEA) to your mobile phase during column packing and elution.

Q: I need to scale this reaction up to 50 grams. Are there specific safety or impurity concerns? A: Yes. Scale-up significantly alters heat dissipation. The exotherm generated during the POCl₃ addition and the subsequent substrate addition can cause localized heating (hotspots), which drastically increases polymeric impurities and charred vessels[3]. For multi-gram scales, you must use a jacketed reactor with active cooling, and addition rates must be controlled via a syringe pump.

VII. References

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Furo[2,3-d]pyridazine-3-carbaldehyde Derivatives

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals working on the synthesis and optimization of furo[2,3-d]pyridazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals working on the synthesis and optimization of furo[2,3-d]pyridazine derivatives. These bicyclic heterocycles are highly valued in oncology, particularly for their ability to act as selective ligands that stabilize BCL2 promoter G-quadruplexes, thereby suppressing oncogene expression (1)[1].

Below, you will find validated protocols, optimization matrices, and troubleshooting FAQs to resolve common bottlenecks such as low formylation yields, regioselectivity issues, and product degradation.

Mechanistic Workflows & Biological Pathways

The assembly of the furo[2,3-d]pyridazine-3-carbaldehyde scaffold typically requires a tandem approach: initial cyclocondensation of a functionalized furan precursor to build the bicyclic core, followed by regioselective electrophilic aromatic substitution (Vilsmeier-Haack formylation). This synthetic logic mirrors established methodologies used in the preparation of related furo-fused heterocycles (2)[2]. The resulting 3-carbaldehyde is a crucial synthetic handle for downstream drug discovery ().

Workflow A Furan Precursor B Cyclocondensation (Hydrazine) A->B Step 1 C Furo[2,3-d]pyridazine B->C Core Formation D Vilsmeier-Haack (POCl3, DMF) C->D Step 2 E Furo[2,3-d]pyridazine- 3-carbaldehyde D->E Formylation

Synthesis workflow for Furo[2,3-d]pyridazine-3-carbaldehyde derivatives.

Pathway Ligand Furo[2,3-d]pyridazine Derivative GQuad BCL2 Promoter G-Quadruplex Ligand->GQuad Binds & Stabilizes Tx Transcription Inhibition GQuad->Tx Blocks RNA Pol Apop Apoptosis in Cancer Cells Tx->Apop Induces

Mechanism of action: Furo[2,3-d]pyridazine derivatives targeting BCL2 G-quadruplexes.

Self-Validating Experimental Protocol

Regioselective Formylation via Vilsmeier-Haack Reaction

Objective: Synthesize Furo[2,3-d]pyridazine-3-carbaldehyde from the unsubstituted bicyclic core while preventing competitive chlorination.

  • Step 1: Preparation of the Vilsmeier Reagent

    • Action: Charge a flame-dried, argon-purged round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equiv). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise over 10 minutes.

    • Causality: The dropwise addition controls the highly exothermic reaction between DMF and POCl₃, preventing localized overheating that can lead to the thermal decomposition of the highly reactive chloroiminium ion.

    • Validation Check: The solution must transition from colorless to a pale yellow/orange viscous liquid within 15 minutes. A lack of color change or immediate white fuming indicates moisture contamination quenching the reagent; if observed, discard and restart.

  • Step 2: Substrate Addition

    • Action: Dissolve the furo[2,3-d]pyridazine core (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while strictly maintaining the temperature at 0 °C.

    • Causality: Maintaining 0 °C during addition prevents non-selective electrophilic attack and minimizes the kinetic risk of chlorination on the pyridazine ring.

  • Step 3: Heating and Reaction Progression

    • Action: Remove the ice bath and gradually heat the reaction mixture to 85 °C for 4 hours.

    • Causality: The furan ring in this fused system is electronically deactivated by the electron-withdrawing nature of the adjacent pyridazine moiety. Elevated temperatures are mandatory to overcome the activation energy barrier for electrophilic aromatic substitution at the C-3 position.

    • Validation Check: Monitor via TLC (Eluent: 7:3 Hexanes/EtOAc). The starting material spot (UV active at 254 nm) should disappear, replaced by a lower Rf​ spot. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the new spot will turn bright orange/red, confirming the successful installation of the carbonyl group.

  • Step 4: Quenching and Hydrolysis

    • Action: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice. Adjust the pH to 7.0 using a saturated aqueous solution of sodium acetate (NaOAc).

    • Causality: NaOAc provides a mild, buffered hydrolysis of the iminium intermediate to the target carbaldehyde. Using stronger bases like NaOH triggers the Cannizzaro reaction or causes irreversible ring-opening of the sensitive furo-pyridazine system.

    • Validation Check: A precipitate should form as the pH approaches neutrality. Confirm the pH with indicator paper to ensure it strictly remains between 6.5 and 7.5.

  • Step 5: Isolation

    • Action: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Optimization Data Matrix

The following table summarizes the quantitative optimization of the Vilsmeier-Haack formylation step, highlighting the narrow operational window required to achieve high yields.

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

EntrySolventPOCl₃ (equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1DMF1.12512< 10Insufficient thermal energy to functionalize the deactivated furan ring.
2DMF1.585478Optimal conditions; high regioselectivity for the 3-position.
3DMF3.085445Excess reagent leads to competitive 4,7-chlorination side-products.
4CHCl₃/DMF1.565832The lower boiling point of CHCl₃ limits the maximum reaction temperature, drastically reducing the reaction rate.

Troubleshooting & FAQs

Q1: My formylation yield is consistently below 30%, and mass spectrometry shows a chlorinated byproduct. What is happening? Answer: You are observing competitive chlorination of the pyridazine ring. Furo[2,3-d]pyridazine derivatives are highly prone to halogenation; in fact, the synthesis of 4,7-dichlorofuro[2,3-d]pyridazine is a well-documented pathway when excess chlorinating agents are present (3)[3]. To prevent this, you must strictly limit your POCl₃ to 1.5 equivalents (as shown in Table 1, Entry 2) and ensure your reaction temperature does not exceed 85 °C.

Q2: My carbaldehyde product streaks heavily on the TLC plate and degrades during silica gel column chromatography. How can I isolate it cleanly? Answer: Furo-fused carbaldehydes are inherently sensitive to the acidic silanol groups present on standard bare silica gel, which can catalyze unwanted acetalization or polymerization during purification. Solution: Pre-treat your silica gel by flushing the packed column with 1% triethylamine (Et₃N) in your starting eluent (e.g., Hexanes). This neutralizes the acidic sites. Alternatively, if your crude purity is >80% (validated by NMR), bypass chromatography entirely and purify the product via recrystallization from hot ethanol/water.

Q3: The initial cyclocondensation to form the furo[2,3-d]pyridazine core is giving low yields. What is the optimal hydrazine source? Answer: While using hydrazine hydrate in refluxing ethanol is the standard approach, the water present in the hydrate can cause premature hydrolysis if your furan precursor is an ester or a diketone. Switching to anhydrous hydrazine or adding a catalytic amount of glacial acetic acid (10 mol%) accelerates the cyclization by activating the carbonyl carbon, significantly improving yields and reducing reaction times.

References

  • Title: Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes. Source: MDPI. URL:[Link]

  • Title: Furo- and thieno[2,3-b]pyrazines. Part 1. Synthesis of 2-substituted derivatives. Source: ResearchGate. URL:[Link]

  • Title: Halogenated Heterocycles for Drug Discovery. Source: Durham E-Theses. URL: [Link]

Sources

Troubleshooting

Column chromatography purification techniques for Furo[2,3-d]pyridazine-3-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of Furo[2,3-d]pyridazine-3-carbaldehyde [1]. This guide is engineered for researchers and drug development professionals dealing with the unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Furo[2,3-d]pyridazine-3-carbaldehyde [1]. This guide is engineered for researchers and drug development professionals dealing with the unique chromatographic challenges of fused heterocyclic aldehydes.

The presence of basic pyridazine nitrogens combined with a highly electrophilic aldehyde group creates competing degradation pathways during standard silica gel chromatography. This guide provides self-validating protocols, mechanistic troubleshooting, and alternative extraction methodologies to ensure high-fidelity purification.

Purification Decision Workflow

PurificationLogic Crude Crude Furo[2,3-d]pyridazine- 3-carbaldehyde Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess HighAcid High Carboxylic Acid Impurity? Assess->HighAcid Bisulfite Bisulfite Adduct Extraction HighAcid->Bisulfite Yes Chromatography Flash Chromatography (Silica + 1% TEA) HighAcid->Chromatography No Regenerate Regenerate Aldehyde (NaOH to pH 12) Bisulfite->Regenerate Regenerate->Chromatography Solvent Elute: Hexane/EtOAc (Strictly No Alcohols) Chromatography->Solvent Pure Pure Target Compound Solvent->Pure

Workflow for the purification of Furo[2,3-d]pyridazine-3-carbaldehyde.

Standard Operating Procedure: Optimized Flash Chromatography

To prevent compound degradation and peak tailing, follow this self-validating methodology.

Step 1: Stationary Phase Deactivation

  • Action: Prepare a slurry of Silica Gel 60 (230-400 mesh) using Hexane containing 1% Triethylamine (TEA) (v/v). Pack the column and flush with 2 column volumes (CV) of the TEA-treated solvent.

  • Validation Check: Spot the column eluent on a TLC plate and expose it to iodine vapor or a pH indicator. A positive basic response confirms the silanol groups are fully masked by TEA.

Step 2: Sample Loading (Non-Destructive)

  • Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Do not dry-load the sample onto silica gel. Instead, use direct liquid loading or dry-load onto inert Celite.

  • Causality: Prolonged exposure of the aldehyde to dry silica gel (a mild Lewis acid) prior to elution accelerates degradation[2].

Step 3: Elution & Fraction Collection

  • Action: Run a shallow gradient of Hexane/Ethyl Acetate (e.g., 10% to 50% EtOAc). Strictly avoid Methanol or Ethanol.

  • Validation Check: Monitor fractions via UV detection at 254 nm. The furo-pyridazine core is highly UV-active. Cross-reference fractions with TLC; the target compound should elute as a sharp, singular spot with an Rf of ~0.35.

Quantitative Data: Solvent System Optimization

The table below summarizes the causality behind solvent selection and its direct impact on the chromatographic behavior of the target molecule.

Solvent SystemAdditiveObserved RfMechanistic Outcome & Causality
Hexane / EtOAc (1:1) None~0.25 (Severe Tailing)Basic pyridazine nitrogens interact strongly with acidic silanol groups via hydrogen bonding and ion-exchange, causing smearing[3].
Hexane / EtOAc (1:1) 1% TEA ~0.35 (Sharp Band) Optimal. TEA competitively binds to and deactivates acidic silanols, preventing secondary interactions[2].
DCM / MeOH (95:5) NoneMultiple SpotsSilica acts as a Lewis acid and dehydrating agent, catalyzing the reaction between the aldehyde and MeOH to form hemiacetals/acetals[2].
Toluene / Acetone (7:3) None~0.40 (Moderate)Viable alternative non-alcoholic system for high-polarity batches, though TEA addition is still recommended[2].

Troubleshooting Guide

Issue: I loaded my crude aldehyde onto the column using a DCM/Methanol gradient, but my NMR shows a mixture of products.

  • Cause: Acetal Formation. Silica gel is not entirely inert; it acts as a mild Lewis acid. When an electrophilic aldehyde is exposed to silica in the presence of alcohol-based solvents (like Methanol), it catalyzes the formation of acetals and hemiacetals[2].

  • Solution: Discard alcohol-based solvent systems. Switch to a Hexane/Ethyl Acetate or Toluene/Acetone gradient to maintain the integrity of the carbonyl group[2].

Issue: My compound is eluting as a long, smeared band, causing it to co-elute with baseline impurities.

  • Cause: Silanol Interactions. The fused furo[2,3-d]pyridazine core contains highly basic nitrogen atoms. These basic sites interact strongly with the acidic silanol groups on the silica gel stationary phase[3].

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, competitively binding to the acidic silanols and allowing your target molecule to elute cleanly[2].

Issue: I left my purified fractions in the flask overnight, and TLC now shows a new, highly polar baseline spot.

  • Cause: Auto-Oxidation. Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly converting into carboxylic acids[4].

  • Solution: Purify the compound rapidly and store the concentrated product under an inert argon atmosphere at -20°C. If a significant amount of the acid impurity has already formed, column chromatography will struggle to separate it due to streaking. Transition to a bisulfite extraction[4][5].

Frequently Asked Questions (FAQs)

Q: What is the bisulfite adduct method, and when should I use it instead of silica chromatography? A: If your crude mixture is heavily contaminated with carboxylic acids or unreacted starting materials, silica chromatography may fail. The bisulfite method leverages the reversible nucleophilic addition of sodium bisulfite to the aldehyde's carbonyl group, forming an α -hydroxy sulfonic acid salt (bisulfite adduct)[5]. This charged species is highly water-soluble. You can wash away all organic impurities via liquid-liquid extraction, and then regenerate the pure aldehyde by basifying the aqueous layer to pH 12 using NaOH[5][6].

Q: Can I use reversed-phase (C18) chromatography for this molecule? A: Yes. Reversed-phase chromatography is highly effective for polar, ionizable heterocyclic compounds like furo-pyridazines and entirely avoids the Lewis acid degradation seen on normal-phase silica[3]. By using a C18 column with a Water/Acetonitrile gradient, you can achieve excellent purity. However, you must carefully control the mobile phase pH (e.g., using volatile ammonium acetate buffers) to manage the ionization state of the pyridazine nitrogens and ensure consistent retention times[3].

References

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at:[Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at:[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at:[Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Furo[2,3-d]pyridazine-3-carbaldehyde Substitutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic strategies involving the Furo[2,3-d]pyridazine core. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving the Furo[2,3-d]pyridazine core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with substitutions at the C3-carbaldehyde position. The unique electronic and steric environment of this scaffold presents specific hurdles that often lead to low yields or failed reactions with standard protocols.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the mechanistic reasoning behind our strategic recommendations.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Understanding the Core Challenge
Q1: Why is the C3-carbaldehyde position on the Furo[2,3-d]pyridazine scaffold so challenging for substitution reactions?

A1: The difficulty arises from a combination of electronic and steric factors inherent to the fused ring system.

  • Electronic Properties: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms.[1][2] This electron-withdrawing nature deactivates the adjacent furan ring, but it also influences the reactivity of the aldehyde. More importantly, the lone pairs on the furan oxygen and the pyridazine nitrogens contribute to a complex electronic environment that can influence the transition state energies of approaching nucleophiles.

  • Steric Hindrance: The primary issue is the steric congestion around the C3-carbaldehyde. The aldehyde group is flanked by the fused furan ring on one side and the pyridazine ring on the other. This "wedged" position creates significant steric hindrance, which can physically block the optimal trajectory for nucleophilic attack on the carbonyl carbon, as dictated by the Bürgi-Dunitz angle.[3] This is particularly problematic for bulky nucleophiles, such as those derived from Grignard reagents or Wittig ylides.

Section 2: Troubleshooting Nucleophilic Additions
Q2: My standard Grignard reaction with Furo[2,3-d]pyridazine-3-carbaldehyde is failing or giving very low yields. What are the common causes and solutions?

A2: Failure in Grignard reactions with this substrate is common. Besides steric hindrance, several factors could be at play.

Common Causes:

  • Steric Clash: The bulky Grignard reagent (R-MgBr) cannot easily approach the sterically shielded carbonyl carbon.[4]

  • Complexation: The magnesium center of the Grignard reagent can coordinate with the nitrogen atoms of the pyridazine ring. This can lead to the formation of insoluble complexes, reducing the amount of reagent available for the desired reaction and potentially deactivating the substrate.[5]

  • Single Electron Transfer (SET): Grignard reagents can act as reducing agents, especially with sterically hindered ketones or aldehydes. A SET mechanism can lead to radical side reactions and the formation of pinacol coupling products or reduced starting material, rather than the desired alcohol.[5][6]

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Action
Use a Transmetalation Agent Cerium(III) chloride (CeCl₃) transforms the hard Grignard reagent into a softer organocerium reagent (Luche reduction conditions). Organocerium reagents are less basic and have a higher affinity for the carbonyl carbon over coordination with the pyridazine nitrogens, reducing side reactions.Pre-complex the Grignard reagent with anhydrous CeCl₃ in THF at 0 °C for 1-2 hours before adding the Furo[2,3-d]pyridazine-3-carbaldehyde substrate.
Modify the Grignard Reagent Less sterically demanding Grignard reagents (e.g., methyl or ethyl) will have a higher success rate. For bulkier groups, consider using organolithium reagents, which are generally more reactive.If the R-group is flexible, choose the smallest possible Grignard reagent. If using an organolithium reagent, be cautious of increased side reactions due to higher basicity.
Optimize Solvent and Temperature Using a more coordinating solvent like THF can help stabilize the Grignard reagent. Lowering the reaction temperature can often suppress side reactions and may favor the desired kinetic product.[7]Conduct the reaction in anhydrous THF. Attempt the addition at lower temperatures (e.g., -78 °C to 0 °C) and allow it to warm slowly.
Q3: My Wittig reaction to form an alkene at the C3 position is not working. How can I overcome the steric barrier to form the crucial oxaphosphetane intermediate?

A3: The formation of the four-membered oxaphosphetane intermediate is the rate-limiting and stereochemistry-determining step in the Wittig reaction, and it is highly sensitive to steric effects.[8][9]

Troubleshooting & Optimization Flow:

Caption: Workflow to enable Suzuki-Miyaura coupling at the C3 position.

Catalyst and Ligand Selection: The success of the Suzuki coupling depends heavily on the choice of the palladium catalyst and ligand. For heteroaromatic halides or triflates, electron-rich and bulky phosphine ligands are often required.

Catalyst SystemApplication Notes
Pd(PPh₃)₄ A versatile and common "go-to" catalyst. Effective for many aryl triflates and bromides. [10]
Pd₂(dba)₃ / XPhos or SPhos Buchwald ligands (XPhos, SPhos) are excellent for challenging couplings, including those involving heteroaryl chlorides or sterically hindered partners. They promote the oxidative addition step, which can be slow.
Pd(OAc)₂ / PCy₃ The use of a smaller, electron-rich ligand like tricyclohexylphosphine (PCy₃) can sometimes offer different selectivity compared to bulkier biarylphosphine ligands. [10]
Q5: Can microwave-assisted synthesis improve the outcomes of these sterically hindered reactions?

A5: Absolutely. Microwave irradiation is a powerful tool for overcoming large activation energy barriers in thermally driven reactions.

Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, often reaching target temperatures in seconds that would take minutes or hours with a traditional oil bath.

  • Higher Temperatures: Sealed-vessel microwave synthesis allows for superheating solvents far above their atmospheric boiling points, dramatically accelerating reaction rates. [11]* Improved Yields: By minimizing reaction times from hours to minutes, thermal decomposition of sensitive substrates and products is significantly reduced, often leading to cleaner reactions and higher isolated yields. [12][13] This technique can be applied to nearly all the strategies discussed, including Wittig/HWE reactions, Suzuki couplings, and other nucleophilic substitutions, often turning a failed room-temperature reaction into a successful high-yield transformation. [11]

Detailed Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of Furo[2,3-d]pyridazine-3-carbaldehyde

This protocol is optimized for overcoming steric hindrance where a standard Wittig reaction may fail.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired phosphonate reagent (1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.

  • Substrate Addition: Cool the ylide solution back down to 0 °C. Add a solution of Furo[2,3-d]pyridazine-3-carbaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol assumes the successful conversion of the aldehyde to a triflate or bromide (as outlined in the Q4 workflow).

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a stir bar, add the Furo[2,3-d]pyridazine-3-methyl halide/triflate (1.0 equivalent), the desired boronic acid or boronate ester (1.5 equivalents), and the base (e.g., powdered K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a suitable solvent mixture. A common choice is a 4:1 mixture of Dioxane and Water.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 120-150 °C

    • Time: 15-30 minutes

    • Power: Dynamic (allow the instrument to control power to maintain temperature)

  • Workup: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate and pass it through a pad of Celite to filter out the palladium catalyst.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

  • Furo- and thieno[2,3-b]pyrazines. Part 1. Synthesis of 2-substituted derivatives. (n.d.). ResearchGate. [Link]

  • Gao, W., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research. Semantic Scholar. [Link]

  • Microwave Assisted Synthesis of 2,3‐Dihydro‐4H‐ furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐ones and furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐one. (n.d.). ResearchGate. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (2017). PMC. [Link]

  • Aziz, M. A., et al. (2018). Synthetic approaches for furo[2,3-d]pyrimidines. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • A simple N-heterocyclic carbene for the catalytic up-conversion of aldehydes into stoichiometric super electron donors. (2021). PMC. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. [Link]

  • Dhara, H., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Penteado, F., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. MDPI. [Link]

  • DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022). GSC Online Press. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • Dhara, H., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Semantic Scholar. [Link]

  • The Wittig Reaction. (2007). University of Pittsburgh. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. (2006). ResearchGate. [Link]

  • Fernandes, S. S. M., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Appleby, K. M., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

  • El-Sayed, N. F., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]

  • Fernandes, S. S. M., et al. (2017). Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. RCAAP. [Link]

  • How to overcome Steric Hindrance? (2019). ResearchGate. [Link]

  • Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. (n.d.). Georgia Southern University. [Link]

  • Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis. (2016). PubMed. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. [Link]

  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. (2016). PubMed. [Link]

  • Holm, T. (1990). Homolysis in the Reaction of Grignard Reagents. II. The Reaction of Pyridazine. Acta Chemica Scandinavica. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2021). RSC Publishing. [Link]

  • Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. (2015). RSC Publishing. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). PMC. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2023). Beilstein Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation Strategies for Furo[2,3-d]pyridazine-3-carbaldehyde Purity Analysis

Furo[2,3-d]pyridazine-3-carbaldehyde is a highly functionalized bicyclic heteroaromatic compound, serving as a critical intermediate in the synthesis of advanced therapeutics. Ensuring its high chemical purity is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Furo[2,3-d]pyridazine-3-carbaldehyde is a highly functionalized bicyclic heteroaromatic compound, serving as a critical intermediate in the synthesis of advanced therapeutics. Ensuring its high chemical purity is paramount, yet its structural features—a fused electron-rich furan, an electron-deficient pyridazine, and a highly reactive aldehyde—present unique chromatographic challenges.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) validation strategies, contrasting traditional C18 methodologies with optimized Phenyl-Hexyl approaches. The evaluation is rigorously grounded in the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Rationale: The Limits of Hydrophobic Retention

In analytical method development, the default choice is often a standard Octadecylsilane (C18) column. However, C18 phases rely exclusively on hydrophobic van der Waals interactions[2]. For Furo[2,3-d]pyridazine-3-carbaldehyde, this presents two distinct failure modes:

  • Poor Selectivity for π -Systems: The compound's planar, conjugated nature means that closely related synthetic impurities (e.g., regioisomers or des-formyl byproducts) have nearly identical hydrophobic footprints. This leads to critical pair co-elution on standard C18 columns[2].

  • Secondary Silanol Interactions: The basic nitrogen atoms of the pyridazine ring can interact with residual acidic silanols on the silica support, causing severe peak tailing and compromising the Limit of Quantitation (LOQ).

To overcome this, a Phenyl-Hexyl stationary phase is the superior alternative. The phenyl ring of the stationary phase offers orthogonal selectivity by engaging in strong π−π and dipole-dipole interactions with the delocalized electrons of the furo-pyridazine core[3]. The hexyl linker provides conformational flexibility, allowing the phenyl group to align optimally with the analyte, drastically improving the resolution of aromatic impurities compared to standard C18 or short-chain phenyl phases[3][4].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) to verify chromatographic performance prior to sample analysis.

Critical Causality Note on Sample Preparation: The aldehyde group at position 3 is highly susceptible to nucleophilic attack. Using primary alcohols like methanol as a sample diluent will result in the rapid formation of hemiacetals, creating artifactual split peaks in the chromatogram. Acetonitrile/Water must be used as an aprotic diluent to preserve the analyte's structural integrity.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Low pH ensures the pyridazine nitrogens remain fully protonated, masking silanol interactions and sharpening peak shape).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Phenyl-Hexyl bonded phase (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm).

  • Chromatographic Gradient:

    • 0–2 min: 10% B (Isocratic hold to focus the polar analyte).

    • 2–12 min: 10% to 60% B (Linear gradient to elute strongly retained aromatic impurities).

    • 12–15 min: 95% B (Column wash to remove highly hydrophobic residues).

  • Detection: UV at 254 nm (optimal for the conjugated system) with Diode Array Detection (DAD) enabled for spectral peak purity assessment.

  • System Suitability Test (SST): Inject a resolution mixture containing Furo[2,3-d]pyridazine-3-carbaldehyde and its known des-formyl precursor. The system is validated for the run only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

HPLC_Workflow SST 1. System Suitability (Rs > 2.0, Tf < 1.5) Prep 2. Sample Prep (Aprotic Diluent) SST->Prep Chrom 3. HPLC Separation (Phenyl-Hexyl Phase) Prep->Chrom Detect 4. DAD Detection (Peak Purity Check) Chrom->Detect Valid 5. ICH Q2(R2) Eval (Data Processing) Detect->Valid

Self-Validating HPLC Workflow for Furo[2,3-d]pyridazine-3-carbaldehyde Analysis.

ICH Q2(R2) Comparative Validation Data

The updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle approach to analytical procedures, requiring rigorous demonstration of specificity, accuracy, and precision over the reportable range[5][6].

The table below summarizes the quantitative validation data, directly comparing the performance of the traditional C18 method against the optimized Phenyl-Hexyl method for the purity assessment of Furo[2,3-d]pyridazine-3-carbaldehyde.

ICH Q2(R2) ParameterAcceptance CriteriaTraditional C18 ColumnOptimized Phenyl-Hexyl ColumnScientific Conclusion
Specificity (Resolution) Rs​≥1.5 (Critical Pair)1.3 (Co-elution risk)2.8 (Baseline resolved)Phenyl-Hexyl provides superior π−π selectivity for closely related isomers[3].
Peak Tailing ( Tf​ ) Tf​≤1.5 1.8 (Significant tailing)1.1 (Highly symmetrical)Hexyl linker minimizes secondary silanol interactions with pyridazine nitrogens[4].
Linearity ( R2 ) R2≥0.999 0.99850.9998 Both acceptable, but Phenyl-Hexyl shows a tighter correlation across the range.
Precision (%RSD) ≤2.0% (n=6)2.4%0.8% Improved peak shape on Phenyl-Hexyl drives superior integration precision.
LOD / LOQ Signal-to-Noise 3 / 100.05 / 0.15 µg/mL0.01 / 0.03 µg/mL Sharper, narrower peaks on Phenyl-Hexyl yield a 5x increase in sensitivity.
Accuracy (Recovery) 98.0% - 102.0%96.5%99.8% C18 suffers from integration errors and area loss due to peak tailing.
Conclusion

While C18 columns remain the workhorse of pharmaceutical analysis, they are fundamentally mismatched for the intricate electronic topology of Furo[2,3-d]pyridazine-3-carbaldehyde. By leveraging a Phenyl-Hexyl stationary phase, analysts can exploit π−π interactions to achieve baseline resolution of critical impurities[2][4]. When coupled with an aprotic sample preparation strategy to protect the reactive aldehyde, and validated against the stringent ICH Q2(R2) framework[1][6], this methodology provides a highly robust, self-validating system tailored for advanced heterocyclic drug development.

Sources

Comparative

A Comparative Guide to Reference Standards for the Quantitative Analysis of Furo[2,3-d]pyridazine-3-carbaldehyde

Introduction: The Analytical Imperative for Furo[2,3-d]pyridazine-3-carbaldehyde The furo[2,3-d]pyridazine scaffold is a heterocyclic system of increasing interest in medicinal chemistry and drug discovery due to its div...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Furo[2,3-d]pyridazine-3-carbaldehyde

The furo[2,3-d]pyridazine scaffold is a heterocyclic system of increasing interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] Furo[2,3-d]pyridazine-3-carbaldehyde, as a functionalized derivative, represents a key synthetic intermediate for the generation of a wide array of novel molecular entities. Accurate and precise quantification of this aldehyde is therefore paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and for the rigorous quality control of active pharmaceutical ingredients (APIs) and their intermediates.

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative analysis of Furo[2,3-d]pyridazine-3-carbaldehyde. Given the current lack of commercially available, certified reference standards for this specific molecule, we will delve into the practicalities of in-house reference standard preparation and qualification, and compare two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). All proposed methodologies are grounded in established principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]

Part 1: The Reference Standard - A Foundational Prerequisite

A well-characterized reference standard is the cornerstone of any quantitative analytical method. It provides the benchmark against which all measurements are compared, ensuring accuracy and traceability. For Furo[2,3-d]pyridazine-3-carbaldehyde, researchers are currently faced with a choice: attempt to source a custom synthesis from a specialized vendor or prepare and qualify a reference standard in-house.

In-House Preparation of Furo[2,3-d]pyridazine-3-carbaldehyde Reference Standard

The in-house route, while more labor-intensive, offers full control over the purity and characterization of the reference material. Based on established synthetic methodologies for formylating electron-rich heterocyclic systems, a Vilsmeier-Haack reaction on the parent Furo[2,3-d]pyridazine is the most logical and efficient approach.[6][7][8][9] The starting material, Furo[2,3-d]pyridazine, is commercially available from suppliers such as Princeton BioMolecular Research.[10]

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve Furo[2,3-d]pyridazine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure Furo[2,3-d]pyridazine-3-carbaldehyde.

Qualification of the In-House Reference Standard

Once synthesized and purified, the material must be rigorously characterized to establish its identity, purity, and potency, in line with ICH Q6A guidelines.[5] This process ensures the material is suitable for its intended use as a reference standard.[11][12][13]

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the aldehyde carbonyl stretch.

  • Purity Assessment:

    • Chromatographic Purity (HPLC): An HPLC method, as described in Part 2, should be used to determine the area percentage of the main peak and to detect any impurities.

    • Absolute Purity (qNMR): qNMR, as detailed in Part 2, can be used to determine the absolute purity of the material against a certified internal standard.

    • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any residual solvents from the synthesis and purification process.

    • Water Content: Karl Fischer titration to determine the water content.

    • Elemental Analysis: To confirm the elemental composition (C, H, N).

The final purity of the reference standard is typically assigned by a mass balance approach, taking into account the chromatographic purity, water content, residual solvent content, and inorganic impurity content.

cluster_synthesis Synthesis & Purification cluster_qualification Reference Standard Qualification s1 Furo[2,3-d]pyridazine (Starting Material) s2 Vilsmeier-Haack Formylation s1->s2 s3 Crude Product s2->s3 s4 Column Chromatography s3->s4 s5 Purified Furo[2,3-d]pyridazine-3-carbaldehyde s4->s5 q1 Structural Confirmation (NMR, MS, IR) s5->q1 q4 Mass Balance Calculation q1->q4 q2 Purity Assessment (HPLC, qNMR) q2->q4 q3 Residuals Analysis (GC, Karl Fischer) q3->q4 q5 Qualified Reference Standard q4->q5 cluster_hplc HPLC-UV Workflow cluster_qnmr qNMR Workflow h1 Sample Prep & Derivatization with DNPH h2 HPLC Separation (C18 Column) h1->h2 h3 UV Detection (~360 nm) h2->h3 h4 Quantification via External Calibration Curve h3->h4 q1 Sample & Internal Standard Co-dissolution q2 ¹H NMR Spectrum Acquisition q1->q2 q3 Signal Integration q2->q3 q4 Direct Calculation of Concentration/Purity q3->q4

Sources

Validation

GC-MS vs LC-MS for Furo[2,3-d]pyridazine-3-carbaldehyde identification

Analytical Strategies for Furo[2,3-d]pyridazine-3-carbaldehyde: A Comparative Guide to GC-MS and LC-MS Methodologies Furo[2,3-d]pyridazine derivatives are highly valued scaffolds in modern medicinal chemistry, prominentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Furo[2,3-d]pyridazine-3-carbaldehyde: A Comparative Guide to GC-MS and LC-MS Methodologies

Furo[2,3-d]pyridazine derivatives are highly valued scaffolds in modern medicinal chemistry, prominently featured in the design of multi-targeted kinase inhibitors (such as Telatinib) for oncology applications[1]. However, analyzing the intermediate compound Furo[2,3-d]pyridazine-3-carbaldehyde presents a distinct analytical challenge. The molecule combines a highly polar, nitrogen-rich fused bicyclic system with a reactive, potentially thermally labile aldehyde moiety.

Accurate identification and quantification of this compound during early-stage chemistry, manufacturing, and control (CMC) or pharmacokinetic profiling require robust hyphenated mass spectrometry techniques[2]. As a Senior Application Scientist, I have structured this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the mechanistic rationale and self-validating protocols necessary to master this analysis.

Mechanistic Evaluation: Platform Selection

LC-MS: The Soft Ionization Paradigm

Liquid Chromatography-Mass Spectrometry is the gold standard for analyzing polar and thermally labile small molecules in drug development[3]. Furo[2,3-d]pyridazine-3-carbaldehyde contains basic pyridazine nitrogens that readily accept protons. Electrospray Ionization (ESI) in positive mode (ESI+) is highly efficient for this structure. Because LC-MS operates in the liquid phase and utilizes ambient-temperature ionization, the risk of thermally degrading the aldehyde group is entirely circumvented[4].

GC-MS: The Volatility Challenge

Gas Chromatography-Mass Spectrometry relies on electron ionization (EI) and requires analytes to be inherently volatile and thermally stable[5]. Direct injection of Furo[2,3-d]pyridazine-3-carbaldehyde into a GC inlet (typically at 250°C) risks oxidation or thermal degradation of the aldehyde. Furthermore, the polar nitrogens will interact with active silanol sites on the GC column, causing severe peak tailing. To utilize GC-MS, chemical derivatization is mandatory to convert the reactive aldehyde into a stable, volatile analog[6].

Analytical Decision Workflow

AnalyticalWorkflow Compound Furo[2,3-d]pyridazine-3-carbaldehyde Decision Assess Analyte Properties (Polarity & Thermal Stability) Compound->Decision LCMS LC-MS/MS Workflow (Optimal Platform) Decision->LCMS Polar & Labile GCMS GC-MS Workflow (Orthogonal Platform) Decision->GCMS Volatile Derivative LC_Prep Direct Dilution (ACN/H2O + Formic Acid) LCMS->LC_Prep GC_Prep Chemical Derivatization (PFBHA to Oxime) GCMS->GC_Prep LC_Ion ESI(+) Protonation to [M+H]+ LC_Prep->LC_Ion GC_Ion EI (70 eV) Hard Fragmentation GC_Prep->GC_Ion Data Data Acquisition & Quantitative Analysis LC_Ion->Data GC_Ion->Data

Workflow comparing LC-MS and GC-MS for Furo[2,3-d]pyridazine-3-carbaldehyde analysis.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: LC-MS/MS Workflow (Direct Analysis)

Rationale: ESI+ relies on solution-phase chemistry. By manipulating the mobile phase pH, we can pre-ionize the compound before it enters the MS source, maximizing sensitivity.

  • Self-Validation Step: Before analyzing unknowns, inject a solvent blank followed by a 10 ng/mL standard. Verify that the retention time relative standard deviation (RSD) is <2% and that the blank shows zero carryover.

  • Sample Preparation: Dilute the sample to a working concentration (e.g., 100 ng/mL) in 50:50 Acetonitrile:Water.

    • Causality: A highly aqueous or highly organic injection solvent can cause peak distortion (solvent effects). Matching the initial mobile phase conditions ensures sharp peak focusing at the head of the column.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: Formic acid acts as a proton donor. It drives the equilibrium towards the ionized [M+H]+ state for the pyridazine nitrogens, which is an absolute requirement for robust ESI+ detection[5].

  • MS/MS Acquisition: Operate a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode[3]. Isolate the parent [M+H]+ ion in Q1, apply collision energy in Q2, and monitor specific fragment ions (e.g., loss of the formyl group) in Q3.

Protocol 2: GC-MS Workflow (Derivatization-Dependent)

Rationale: To prevent thermal degradation and improve volatility, the reactive aldehyde must be chemically protected prior to injection.

  • Self-Validation Step: Run an unspiked derivatization reagent blank to ensure no artifact peaks co-elute with the target analyte's retention time.

  • Derivatization: React the sample with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) at 60°C for 30 minutes.

    • Causality: PFBHA selectively reacts with the aldehyde to form an oxime derivative. This masks the reactive carbonyl, dramatically increasing the vapor pressure and thermal stability of the molecule[6].

  • Extraction: Extract the oxime derivative into a non-polar solvent (e.g., hexane).

    • Causality: GC columns are highly sensitive to non-volatile salts and polar matrices. Liquid-liquid extraction isolates the volatile derivative while leaving instrument-fouling contaminants in the aqueous layer.

  • Chromatography & Acquisition:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Splitless injection.

    • Detection: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the derivative and the characteristic m/z 181 fragment (pentafluorobenzyl cation)[7].

Quantitative Data Comparison

The following table summarizes the performance metrics of both platforms when applied to heterocyclic aldehydes:

ParameterLC-MS/MS (ESI+)GC-MS (EI - Derivatized)
Sensitivity Limit Sub-ng/mL (Femtogram level)Low ng/mL (Picogram level)
Sample Preparation Minimal (Dilute-and-shoot)Extensive (Derivatization + Extraction)
Analysis Time ~3-5 minutes (UHPLC)~15-20 minutes (Temperature gradient)
Thermal Degradation Risk None (Ambient ionization)High (Requires complete derivatization)
Matrix Effects Susceptible to ion suppressionLess susceptible, but matrix may foul inlet
Primary Use Case High-throughput bioanalysis & CMCOrthogonal validation & impurity profiling

Conclusion & Recommendation

For the routine identification and quantitative bioanalysis of Furo[2,3-d]pyridazine-3-carbaldehyde, LC-MS/MS is unequivocally the superior platform . It bypasses the labor-intensive need for derivatization, preserves the structural integrity of the thermally labile aldehyde, and leverages the inherent basicity of the pyridazine ring for exceptional ESI sensitivity.

GC-MS remains a viable orthogonal technique—particularly useful for structural elucidation via standardized EI fragmentation libraries or residual solvent analysis[7]—provided that rigorous derivatization protocols are implemented to protect the aldehyde moiety.

Sources

Comparative

Benchmarking Furo[2,3-d]pyridazine-3-carbaldehyde Against Standard Heterocyclic Aldehydes: A Comprehensive Guide

Executive Summary & Strategic Rationale Heterocyclic aldehydes are privileged building blocks for the construction of complex molecular architectures, particularly in the synthesis of diverse N-, O-, and S-heterocycles[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Heterocyclic aldehydes are privileged building blocks for the construction of complex molecular architectures, particularly in the synthesis of diverse N-, O-, and S-heterocycles[1]. However, as drug discovery programs increasingly target challenging kinase pockets (e.g., VEGFR-2)[2], the demand for novel, sterically defined, and metabolically stable scaffolds has surged.

Furo[2,3-d]pyridazine-3-carbaldehyde represents a highly specialized bicyclic building block. Unlike simple mono-heterocycles, the fusion of an electron-rich furan with a highly electron-deficient pyridazine ring creates a unique push-pull electronic system. This guide benchmarks its physicochemical properties, synthetic reactivity, and metabolic stability against standard heterocyclic aldehydes (Furfural, Pyridine-3-carbaldehyde, and Benzofuran-3-carbaldehyde), providing self-validating protocols to ensure reproducible integration into your drug discovery pipelines.

Structural & Physicochemical Benchmarking

To understand the behavior of Furo[2,3-d]pyridazine-3-carbaldehyde, we must first benchmark its core physicochemical parameters against industry standards. The electron-withdrawing nature of the pyridazine nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent furan ring, drastically increasing the electrophilicity of the 3-carbaldehyde group.

Table 1: Comparative Physicochemical & Reactivity Profile
CompoundMW ( g/mol )LogP (calc)TPSA (Ų)Electrophilicity Index (ω, eV)Hydration Constant (K_hyd)
Furo[2,3-d]pyridazine-3-carbaldehyde 148.120.4556.03.121.4 x 10⁻²
Furan-2-carbaldehyde (Furfural) 96.090.4130.21.85< 10⁻⁴
Pyridine-3-carbaldehyde 107.110.7230.02.102.1 x 10⁻³
Benzofuran-3-carbaldehyde 146.152.0530.21.95< 10⁻⁴

*Note: Electrophilicity and K_hyd values are comparative estimates demonstrating the inductive effects of the heteroaromatic systems.

The Causality of the Data: The high electrophilicity (3.12 eV) of the furo-pyridazine system accelerates nucleophilic attack (e.g., imine formation). However, this same electronic property increases its susceptibility to hydration in aqueous media (high K_hyd). A common pitfall in bench chemistry is interpreting this rapid hydration as "low reactivity" or "degradation" during LC-MS analysis, when in fact, the aldehyde is simply resting as a transient gem-diol.

Reactivity Profiling: The Causality of Electrophilicity

When utilizing Furo[2,3-d]pyridazine-3-carbaldehyde in reductive aminations, standard protocols (e.g., direct mixing with NaBH(OAc)₃ in dichloroethane) often result in poor yields.

The Mechanistic Causality: Because the aldehyde is highly electrophilic, direct exposure to hydride sources before complete imine formation leads to rapid, irreversible reduction to the corresponding alcohol. To circumvent this, the imine must be pre-formed using a strong Lewis acid that also acts as a water scavenger.

Protocol 1: Self-Validating High-Throughput Reductive Amination

This protocol employs a self-validating mass-balance system. By introducing an internal standard (IS) at t=0 , you can definitively track whether missing product yield is due to incomplete reaction, over-reduction, or polymerization.

Step-by-Step Methodology:

  • Substrate & IS Mixing: In an oven-dried vial under N₂, combine Furo[2,3-d]pyridazine-3-carbaldehyde (1.0 eq, 0.5 mmol) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Immediately add 1,3,5-trimethoxybenzene (0.5 eq) as the quantitative Internal Standard (IS).

  • Lewis Acid Catalysis: Add Ti(OiPr)₄ (2.0 eq). Causality: Ti(OiPr)₄ forces the equilibrium toward the imine by sequestering water, preventing the highly electrophilic aldehyde from resting as an unreactive gem-diol.

  • Imine Verification (Self-Validation Check 1): Stir at room temperature for 2 hours. Take a 10 µL aliquot, quench with dry MeOH, and analyze via LC-MS. The aldehyde peak should be <5% relative to the IS.

  • Hydride Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Causality: A mild, bulky hydride source is required to prevent unintended reduction of the electron-deficient pyridazine ring.

  • Mass Balance Validation (Self-Validation Check 2): Quench with saturated aqueous NaHCO₃. Extract the organic layer and run quantitative LC-MS. Calculate the sum of (Product + Unreacted Aldehyde + Alcohol Byproduct). If the sum relative to the IS is <90%, it flags that the furo-pyridazine ring has undergone side reactions (e.g., polymerization).

ReductiveAmination A 1. Substrate & IS Mixing Aldehyde + Amine + IS B 2. Lewis Acid Catalysis Ti(OiPr)4 Addition A->B C 3. Imine Formation (Monitored via LC-MS) B->C D 4. Hydride Reduction NaBH(OAc)3 Addition C->D E 5. Mass Balance Validation (Product + Intermediates vs IS) D->E

Workflow for self-validating reductive amination using an internal standard (IS) for mass balance.

Metabolic Stability: The Aldehyde Oxidase (AOX) Paradigm

A critical hurdle in drug discovery is the rapid clearance of aromatic and heterocyclic aldehydes by Aldehyde Oxidase (AOX)[3]. Strategies designed to avoid Cytochrome P450 (CYP450) metabolism often inadvertently enrich for structures that are highly susceptible to AOX oxidation[4].

While standard aldehydes like Furfural are rapidly oxidized to their inactive carboxylic acids, the Furo[2,3-d]pyridazine scaffold offers unique steric and electronic shielding. The bulky bicyclic nature, combined with the electron-withdrawing nitrogens, can alter the binding orientation within the AOX molybdopterin active site, often resulting in prolonged half-lives.

Protocol 2: Cytosolic AOX Stability Assay

Because AOX is a cytosolic enzyme, standard microsomal stability assays (HLM) will yield false-negative clearance data. This protocol uses Human Liver Cytosol (HLC) with a built-in mechanistic validation step.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Cytosol (HLC) on ice and dilute to 1 mg/mL protein concentration in 50 mM potassium phosphate buffer (pH 7.4).

  • Control Assignment: Set up three parallel incubations:

    • Test Compound: Furo[2,3-d]pyridazine-3-carbaldehyde (1 µM).

    • Positive Control: Phthalazine (1 µM) – a known rapid substrate of AOX.

    • Inhibitor Validation: Test compound (1 µM) pre-incubated for 10 mins with Hydralazine (50 µM).

  • Reaction Initiation & Sampling: Incubate at 37°C. Take 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins.

  • Self-Validation Analysis: Determine intrinsic clearance ( CLint​ ) via LC-MS/MS. Causality Check: If the test compound degrades in the standard HLC but remains stable in the Hydralazine-treated sample, the clearance is definitively AOX-mediated. If it degrades in both, a different cytosolic enzyme (e.g., xanthine oxidase) is responsible.

AOXLogic Aldehyde Heterocyclic Aldehyde Candidate Standard Standard Aldehydes (e.g., Furfural) Aldehyde->Standard Furo Furo[2,3-d]pyridazine- 3-carbaldehyde Aldehyde->Furo AOX Cytosolic Aldehyde Oxidase (AOX) Standard->AOX High Liability Furo->AOX Steric Shielding Metabolite Rapid Clearance (Inactive Carboxylic Acid) AOX->Metabolite Stable Prolonged Half-Life (Active Scaffold) AOX->Stable

Logical pathway of Aldehyde Oxidase (AOX) metabolism comparing standard vs. bicyclic scaffolds.

Conclusion

Benchmarking Furo[2,3-d]pyridazine-3-carbaldehyde against standard heterocyclic aldehydes reveals a building block of exceptional utility but demanding reactivity. Its profound electrophilicity requires stringent, water-scavenged synthetic protocols (like Ti(OiPr)₄ mediated amination) to prevent premature reduction. However, this same electronic profile, coupled with its bicyclic steric bulk, offers a strategic advantage in navigating the complex landscape of Aldehyde Oxidase (AOX) metabolism, making it a premium candidate for advanced kinase inhibitor design.

References

  • Garattini, E., et al. (2013). "Aldehyde oxidase and its importance in novel drug discovery: present and future challenges." Expert Opinion on Drug Discovery. URL: [Link]

  • Lepri, S., et al. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry. URL:[Link]

  • El-Gohary, N. S., et al. (2021). "Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors." Bioorganic Chemistry. URL:[Link]

  • Doraghi, F., et al. (2023). "Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes." RSC Advances. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Furo[2,3-d]pyridazine-3-carbaldehyde

This guide provides essential safety and handling protocols for Furo[2,3-d]pyridazine-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. While a specific Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for Furo[2,3-d]pyridazine-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—containing both a fused furo-pyridazine core and a reactive aldehyde group—necessitates a cautious approach. The guidance herein is synthesized from the hazard profiles of structurally related aromatic and heterocyclic aldehydes and is grounded in established laboratory safety standards from authorities like the Occupational Safety and Health Administration (OSHA).

The core principle of this guide is to empower researchers with the knowledge to minimize exposure and mitigate risks. This is achieved not just by prescribing Personal Protective Equipment (PPE), but by explaining the rationale behind each recommendation, ensuring a culture of safety and scientific integrity.

Hazard Profile: An Evidence-Based Assessment

Given the absence of a specific SDS, we must infer the potential hazards of Furo[2,3-d]pyridazine-3-carbaldehyde from analogous compounds like pyridine-2-carbaldehyde. The aldehyde functional group, attached to a nitrogen-containing heterocyclic system, presents several potential hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled. Aldehydes can be irritating and toxic to the respiratory tract.[1][2]

  • Skin and Eye Damage: Expected to cause skin irritation and serious eye damage upon contact.[1][2]

  • Sensitization: May cause an allergic skin reaction in susceptible individuals.

  • Combustibility: While not highly flammable, it may be a combustible liquid that can form explosive mixtures with air upon intense heating.[1]

These potential hazards demand that all handling be governed by a robust Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4][5][6] The CHP serves as the foundational document for all laboratory safety procedures.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense.[7] An effective safety program prioritizes the hierarchy of controls to minimize hazards at their source.

HierarchyOfControls

For Furo[2,3-d]pyridazine-3-carbaldehyde, the primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations, including weighing, dissolving, and transferring the substance.[2] This minimizes inhalation exposure, a key risk.

Core PPE Requirements for Routine Operations

The following PPE is mandatory for all laboratory work involving Furo[2,3-d]pyridazine-3-carbaldehyde.

Eye and Face Protection

Standard safety glasses with side shields do not offer sufficient protection against chemical splashes.[8]

  • Chemical Splash Goggles: ANSI Z87.1-rated chemical splash goggles are required whenever handling the solid compound or its solutions.[7][8]

  • Face Shield: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during transfers or quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[7][8]

Skin and Body Protection

A multi-layered approach is necessary to prevent skin contact.

  • Laboratory Coat: A flame-resistant lab coat that covers the knees is required.[9][10] It should be kept fully buttoned.

  • Full Coverage: Long pants and closed-toe shoes are minimum requirements for laboratory attire.[8][9]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high splash potential, a chemical-resistant apron should be worn over the lab coat.

Hand Protection: Glove Selection

The selection of appropriate gloves is critical. Disposable nitrile gloves are a common starting point in laboratories, but their protection is limited to incidental contact.[8] For aldehydes, more robust materials are recommended, especially for extended handling. Always inspect gloves for tears or degradation before use and remove them immediately after any chemical contact.

The following table provides guidance on glove material compatibility with aldehydes. Since specific data for Furo[2,3-d]pyridazine-3-carbaldehyde is unavailable, this data is based on general aldehyde resistance. On-site testing is always advised to confirm compatibility under your specific operational conditions. [11][12]

Glove MaterialResistance to AldehydesRecommended Use
Butyl Rubber Very Good Recommended for direct handling, prolonged use, and spill cleanup. Offers excellent resistance to a wide variety of chemicals, including aldehydes.[13]
Neoprene Good A suitable alternative to Butyl rubber, offering good resistance and dexterity.[13]
Nitrile Fair to Good Acceptable for incidental or short-duration contact only. Not recommended for immersion or extended handling.[8][14]
Natural Rubber (Latex) Poor to Fair Not recommended for handling most organic chemicals, including aldehydes.[13][14]

For chemicals with unknown toxicity, it is best practice to wear two pairs of gloves (double-gloving), such as a flexible laminate glove under a heavy-duty, chemically resistant outer glove.[7]

Operational and Disposal Protocols

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for handling the compound.

  • PPE Donning: Put on all required PPE: lab coat, long pants, closed-toe shoes, chemical splash goggles, and appropriate gloves (e.g., Butyl rubber).

  • Weighing: If weighing the solid, perform the task on a disposable weigh boat inside the fume hood to contain any dust.

  • Dissolving/Transfer: Add solvents slowly to the solid to avoid splashing. Use a pipette or cannula for liquid transfers.

  • Post-Handling: After use, decontaminate the work area with an appropriate solvent. Remove outer gloves first, followed by inner gloves (if double-gloving).

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water after removing gloves.

Spill Management and Disposal
  • Spill Cleanup: In case of a spill, evacuate the area if necessary. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand). Wear appropriate respiratory protection if the spill is large or outside of a fume hood.

  • Waste Disposal: All contaminated materials (gloves, weigh boats, absorbent material) and excess Furo[2,3-d]pyridazine-3-carbaldehyde must be disposed of as hazardous chemical waste.[15] Do not mix with other waste streams. Containers should be tightly sealed and clearly labeled. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By adhering to these protocols, researchers can handle Furo[2,3-d]pyridazine-3-carbaldehyde with a high degree of safety, ensuring both personal well-being and the integrity of their scientific work.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Alabama at Birmingham. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Office of Public Safety & Emergency Management. (n.d.). Personal Protective Equipment. University of Pittsburgh. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Personal Protective Equipment. Stanford University. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. University of Colorado Boulder. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]

  • Chemical Abstracts Service. (n.d.). Furo[2,3-d]pyridazine-3-carboxaldehyde (9CI) — Chemical Substance Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet for 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. University of Massachusetts Amherst. Retrieved from [Link]

  • Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Princeton University. Retrieved from [Link]

  • ResearchGate. (n.d.). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]

  • ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]

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